Z-Asn-OH

Descripción

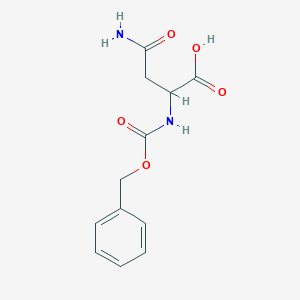

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883824 | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-96-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxy-L-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Z-Asn-OH

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-asparagine (Z-Asn-OH), a critical reagent in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, synthesis, and its role in solid-phase peptide synthesis (SPPS).

Chemical Structure and Identification

This compound is an N-terminally protected derivative of the amino acid L-asparagine. The protecting group is the benzyloxycarbonyl (Z or Cbz) group, which is of significant importance in peptide synthesis for preventing unwanted reactions at the α-amino group.[1][2][3]

The structure consists of three main components:

-

L-Asparagine Backbone : The fundamental amino acid structure, including a carboxamide side chain.

-

Carboxylic Acid Group (-OH) : The C-terminal functional group that participates in peptide bond formation.

-

Benzyloxycarbonyl (Z) Group : An amine protecting group attached to the α-amino nitrogen. This group is relatively stable and can be removed under specific conditions that do not affect other protecting groups, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid.[1][2]

The IUPAC name for this compound is (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid.[4]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [5][6] |

| Molecular Weight | 266.25 g/mol | [4][5][6] |

| Appearance | White to off-white powder or crystals | [7][8] |

| Melting Point | 163-165 °C | [7][9][10] |

| Optical Activity | [α]20/D +6° (c = 1.6 in acetic acid) | |

| Solubility | Soluble in DMSO (25 mg/mL), almost transparent in hot methanol | [10][11] |

| Storage Temperature | 0-6°C, sealed in a dry, dark place | [7][8][10] |

| CAS Number | 2304-96-3 | [5][6] |

| SMILES String | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O | [4] |

| InChI Key | FUCKRCGERFLLHP-VIFPVBQESA-N | [4] |

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound from L-asparagine and benzyl (B1604629) chloroformate.

Materials:

-

L-asparagine

-

10% Sodium carbonate (Na₂CO₃) aqueous solution

-

1,4-Dioxane

-

Benzyl chloroformate (Z-Cl)

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

-

Water (deionized)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a suitable reaction flask, dissolve 6.05 g (45 mmol) of L-asparagine in 100 mL of 10% aqueous sodium carbonate solution.[9]

-

Cool the solution to 0°C using an ice bath and add 56 mL of 1,4-dioxane.[9]

-

While maintaining the temperature at 0°C and stirring vigorously, slowly add 6.9 mL (40 mmol) of benzyl chloroformate to the reaction mixture.[9]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[9]

-

Pour the reaction mixture into 300 mL of water.[9]

-

Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities.[9]

-

Collect the aqueous phase and cool it in an ice bath.

-

Slowly acidify the aqueous phase with 2N HCl with constant stirring until a white precipitate forms.[9]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[9]

-

Wash the collected solid thoroughly with cold diethyl ether to remove any remaining impurities.[9]

-

Dry the purified this compound solid under vacuum. A typical yield is around 9 g (84%).[9]

Purification of this compound

This protocol describes the purification of synthesized this compound.

Materials:

-

Crude this compound

-

Aqueous hydrochloric acid or sulfuric acid

-

Water (deionized)

-

Beaker

-

pH meter or pH paper

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in an appropriate aqueous base (e.g., dilute NaOH) to form the sodium salt.

-

Wash the aqueous solution with an organic solvent like toluene (B28343) to remove organic impurities.[12]

-

Separate the aqueous layer.[12]

-

Cool the aqueous solution in an ice bath.

-

Slowly add aqueous acid (e.g., HCl or H₂SO₄) with stirring to neutralize the solution and precipitate the this compound. Monitor the pH, aiming for a final pH of around 1.[12]

-

Allow the mixture to stand at a low temperature (e.g., 5°C) overnight to ensure complete crystallization.[12]

-

Collect the crystals by filtration, wash with cold water, and dry under reduced pressure.[12]

-

If necessary, recrystallization can be performed to achieve higher purity.

Application in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group of asparagine, preventing its participation in unwanted side reactions during peptide bond formation.[13]

Workflow of Solid-Phase Peptide Synthesis (SPPS) using this compound

The following diagram illustrates the general workflow of SPPS, highlighting the role of this compound.

Caption: General workflow of SPPS using Z-protected amino acids.

The SPPS cycle begins with the attachment of the first Z-protected amino acid to a solid support.[14][15][16] The Z-group is then removed (deprotection), and the next Z-protected amino acid, such as this compound, is coupled to the growing peptide chain.[14][15][16] This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[14][15][16] Finally, the completed peptide is cleaved from the resin support, and all protecting groups are removed.[14][15][16]

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. bachem.com [bachem.com]

- 3. This compound | Cbthis compound | N-Cbz-L-asparagine | TargetMol [targetmol.com]

- 4. Benzyloxycarbonyl-asparagine | C12H14N2O5 | CID 75314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]

- 10. N-Benzyloxycarbonyl-L-asparagine manufacturers and suppliers in india [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. biotage.com [biotage.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Asn-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-α-benzyloxycarbonyl-L-asparagine (Z-Asn-OH), a critical building block in peptide synthesis. Understanding these characteristics is paramount for its effective use in the development of peptide-based therapeutics and other research applications. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of important chemical pathways and workflows.

Core Chemical Properties of this compound

This compound is a derivative of the amino acid L-asparagine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection prevents unwanted side reactions during peptide synthesis.[1] A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [2][3] |

| Molecular Weight | 266.25 g/mol | [2][3] |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 163-165 °C (decomposes) | [2][3] |

| Optical Activity | [α]20/D +6° (c = 1.6 in acetic acid) | [2][3] |

| Predicted pKa | 3.77 ± 0.10 | [1][4] |

| Solubility | DMSO: 25 mg/mL (93.90 mM); Almost transparent in hot methanol | [1][4][5] |

Stability Profile of this compound

The stability of this compound is a critical factor for its storage, handling, and use in synthesis. While the Z-protecting group is relatively stable, the asparagine side chain is susceptible to degradation, particularly under certain pH and temperature conditions.

Table 2: Stability and Storage of this compound

| Condition | Recommendation/Observation | References |

| Solid State Storage | Powder: -20°C for 3 years, 4°C for 2 years. Keep in a dark, dry, and sealed container. | [1][4][5] |

| Solution Storage | In solvent: -80°C for 6 months, -20°C for 1 month. Aliquot to avoid freeze-thaw cycles. | [5] |

| pH Stability | Prone to deamidation at neutral to alkaline pH. More stable at slightly acidic pH. | [6] |

| Thermal Stability | Decomposes at its melting point. Thermal decomposition of asparagine can lead to the formation of polysuccinimide. | [2][3][7][8] |

| Enzymatic Stability | As a protected amino acid, it is generally resistant to proteases. However, non-specific esterases could potentially cleave the benzyloxycarbonyl group. | [9] |

The primary degradation pathway for asparagine residues, which is relevant to the stability of this compound, especially during peptide synthesis and subsequent handling of the deprotected peptide, is the formation of a succinimide (B58015) intermediate. This intermediate can then hydrolyze to form both aspartyl and isoaspartyl residues, potentially leading to impurities and loss of biological activity in the final peptide.

Experimental Protocols

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents relevant to peptide synthesis and analysis (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)).

-

Sample Preparation: Add a known excess amount of this compound to a fixed volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.[10][11]

-

Calculation: Express the solubility in terms of mg/mL or molarity.

Assessment of pH and Temperature Stability (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various pH and temperature conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a co-solvent system).

-

Stress Conditions:

-

pH Stress: Dilute the stock solution into a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12). Incubate the solutions at a constant temperature (e.g., 40 °C).

-

Thermal Stress: Incubate aliquots of the stock solution at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products. The HPLC method should be capable of separating this compound from its potential degradants.[12][13][14][15][16]

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Evaluation of Enzymatic Stability

Objective: To assess the susceptibility of this compound to enzymatic degradation.

Methodology:

-

Enzyme Selection: Choose enzymes relevant to potential biological contamination or in vivo applications, such as common proteases (e.g., trypsin, chymotrypsin) and esterases.

-

Incubation: Prepare a solution of this compound in a buffer optimal for the selected enzyme's activity. Add the enzyme to the solution and incubate at its optimal temperature. Include a control sample without the enzyme.

-

Time Points: Collect aliquots at different time intervals.

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).

-

Analysis: Analyze the samples by HPLC or mass spectrometry to detect any degradation of this compound.[9][17][18]

Application in Peptide Synthesis

This compound is a cornerstone reagent in both solution-phase and solid-phase peptide synthesis (SPPS). The following diagram illustrates a general workflow for its use in Fmoc-based SPPS.

References

- 1. N-Benzyloxycarbonyl-L-asparagine manufacturers and suppliers in india [chemicalbook.com]

- 2. This compound 99 2304-96-3 [sigmaaldrich.com]

- 3. This compound 99% | 2304-96-3 [sigmaaldrich.com]

- 4. N-Benzyloxycarbonyl-L-asparagine CAS#: 2304-96-3 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solid state chemical instability of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. data.epo.org [data.epo.org]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Cbz-L-asparagine from L-asparagine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-α-benzyloxycarbonyl-L-asparagine (N-Cbz-L-asparagine), a critical building block in peptide synthesis and various applications within organic and medicinal chemistry. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the α-amino functionality of L-asparagine, preventing unwanted side reactions during peptide coupling.[1] This document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data for the successful synthesis and purification of the target compound.

Reaction Principle and Mechanism

The synthesis of N-Cbz-L-asparagine from L-asparagine is typically achieved through the Schotten-Baumann reaction. This method involves the acylation of the primary amine of L-asparagine using benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl) under basic aqueous conditions.[1]

The key steps of the mechanism are as follows:

-

Deprotonation: A base, such as sodium carbonate (Na₂CO₃), deprotonates the α-amino group of L-asparagine. This increases the nucleophilicity of the nitrogen atom, preparing it for the subsequent reaction.

-

Nucleophilic Attack: The newly activated, nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Acylation: This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group and forming the stable carbamate (B1207046) linkage. The final product is the sodium salt of N-Cbz-L-asparagine.

-

Protonation: In the final work-up step, the reaction mixture is acidified. This protonates the carboxylate group, causing the N-Cbz-L-asparagine to become neutral and precipitate out of the aqueous solution, allowing for its isolation.

Reaction Pathway Diagram

References

The Enduring Guardian: A Technical Guide to the Z-Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and preventing unwanted side reactions. Among the arsenal (B13267) of protective groups available to chemists, the Benzyloxycarbonyl (Z or Cbz) group holds a distinguished position. First introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group was a cornerstone in the development of systematic peptide synthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the role of the Z-protecting group, its application, deprotection strategies, and its place in modern peptide chemistry.

Core Principles of the Z-Protecting Group

The primary function of the Z-group is to temporarily mask the nucleophilic α-amino group of an amino acid. By converting the amine into a carbamate, its nucleophilicity is significantly diminished, thereby preventing it from reacting during the activation and coupling of the carboxyl group of another amino acid.[2]

Key advantages of the Z-group include its straightforward introduction, the crystallinity of the resulting protected amino acids, and its ability to suppress racemization during peptide coupling.[3] It is a robust protecting group, stable to a variety of conditions, yet can be cleaved under specific and relatively mild protocols.

Data Presentation: A Quantitative Overview

The efficiency of the introduction and cleavage of the Z-group is critical for its successful application. The following tables summarize quantitative data from various sources to provide a comparative overview.

| Amino Acid | Protection Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Glycine | Benzyl (B1604629) Chloroformate | NaOH | Water | Not Specified | 82.3 | [4] |

| L-Alanine | Benzyl Chloroformate | NaHCO₃ | THF/Water (2:1) | 20 | 90 | [5][6] |

| N-methyl-L-alanine | Benzyl Chloroformate | NaOH | Water | Several hours | Not Specified | [7] |

| Various (aliphatic & aromatic amines) | Benzyl Chloroformate | None | Water | 0.03 - 0.17 | 98-99 | [8] |

Table 1: Quantitative Data for Z-Group Protection. This table presents the reaction conditions and yields for the N-protection of various amino acids with the benzyloxycarbonyl group.

| Substrate | Cleavage Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Z-protected peptide | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | 2 - 16 h | High | [9] |

| Z-protected peptide | Transfer Hydrogenation | HCOOH, Pd/C | Not Specified | Not Specified | High | [10] |

| Z-protected peptide | Acidic Cleavage | 33% HBr/AcOH | Acetic Acid | 20 min | Not Specified | [5] |

| Z-Arg-Lys-AOMK | Hydrogenolysis (mildly acidic) | H₂, Pd/C | Not Specified | Not Specified | High |

Table 2: Quantitative Data for Z-Group Deprotection. This table outlines the conditions and outcomes for the cleavage of the benzyloxycarbonyl group using common methods.

Experimental Protocols

Protocol 1: N-Protection of an Amino Acid with Benzyl Chloroformate (Z-Cl)

This protocol describes a general procedure for the introduction of the Z-group onto a free amino acid.

Materials:

-

Amino acid (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.5 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0°C in an ice bath.[5]

-

Slowly add benzyl chloroformate to the cooled and stirred solution.[5]

-

Stir the reaction mixture at 0°C for approximately 20 hours.[5]

-

Upon reaction completion (monitored by TLC), dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Z-protected amino acid.

-

Purify the product by recrystallization or silica (B1680970) gel chromatography.

Protocol 2: Deprotection of a Z-Protected Peptide via Catalytic Hydrogenolysis

This is the most common and mildest method for the removal of the Z-group.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (or other suitable solvent like ethanol, ethyl acetate)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Z-protected peptide in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.[9]

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 3: Deprotection of a Z-Protected Peptide via Acidic Cleavage with HBr in Acetic Acid

This method is employed when the peptide contains functional groups that are sensitive to hydrogenation.

Materials:

-

Z-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the Z-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the mixture at room temperature for approximately 20 minutes.[5]

-

Add diethyl ether to the reaction mixture to precipitate the peptide as its hydrobromide salt.

-

Isolate the precipitate by filtration or decantation.

-

Wash the precipitate with diethyl ether to remove residual reagents.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism of Z-group protection of an amino acid.

Caption: Deprotection mechanisms for the Z-group.

Caption: Workflow for solution-phase peptide synthesis using the Z-group.

Orthogonality in Peptide Synthesis

A key concept in complex peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[4] The Z-group is a valuable component of orthogonal strategies. For instance, it is stable to the acidic conditions used to remove the tert-Butoxycarbonyl (Boc) group and the basic conditions used to cleave the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective deprotection of different parts of a peptide, which is essential for the synthesis of branched or cyclic peptides. The Z-group can be used in combination with Boc and Fmoc strategies to achieve highly specific synthetic outcomes.[3]

Conclusion

The benzyloxycarbonyl (Z) protecting group, a classic tool in peptide chemistry, continues to be a relevant and powerful option for researchers and drug development professionals. Its stability, ease of introduction, and multiple deprotection pathways make it a versatile choice for both simple and complex peptide synthesis. A thorough understanding of its chemical properties, quantitative performance, and experimental protocols, as detailed in this guide, is essential for its effective implementation in the synthesis of novel and therapeutically important peptides.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. bachem.com [bachem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-α-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH), a critical reagent in the field of peptide chemistry. This document details its physicochemical properties, provides exemplary experimental protocols for its use, and explores the biological significance of its parent amino acid, L-asparagine, within cellular signaling pathways.

Core Properties of this compound

This compound, systematically named (2S)-2-[[(benzyloxy)carbonyl]amino]-3-carbamoylpropanoic acid, is an N-terminally protected derivative of the amino acid L-asparagine. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting moiety in peptide synthesis, preventing unwanted reactions at the α-amino group during peptide bond formation.[1] This protection is stable under various coupling conditions and can be readily removed, typically by catalytic hydrogenation.

Physicochemical and Identification Data

The fundamental properties and identifiers of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 2304-96-3 | [2][3] |

| Molecular Weight | 266.25 g/mol | [2][3] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [3] |

| Appearance | White to off-white solid/powder or crystals | |

| Melting Point | 163-165 °C | |

| Optical Activity | [α]20/D +6° (c = 1.6 in acetic acid) | |

| Solubility | DMSO: 25 mg/mL (93.90 mM) | [4][5] |

Experimental Protocols

This compound is primarily utilized in peptide synthesis, both in solution-phase and solid-phase methodologies. The following sections provide detailed, illustrative protocols for its application.

Solution-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution, using a carbodiimide-based coupling reagent.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM. Neutralize by adding TEA (1.1 eq) and stir for 15 minutes.

-

Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.

-

Coupling: Add the this compound/HOBt solution to the neutralized amino acid ester solution. Cool the mixture to 0 °C in an ice bath.

-

Initiation: Add DIC or DCC (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).

-

Dilute the filtrate with DCM.

-

Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for Solution-Phase Peptide Synthesis.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

While this compound is more traditionally used in solution-phase synthesis, this section outlines a generalized Fmoc-based SPPS cycle where a Z-protected amino acid could theoretically be used as the final residue if N-terminal Z-protection is desired.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound (for the final coupling step)

-

Coupling reagents: HBTU/HATU and DIEA

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq) with HBTU/HATU (2.9 eq) and DIEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final this compound Coupling: For the N-terminal residue, couple this compound using the same activation and coupling procedure as for the Fmoc-amino acids.

-

Cleavage and Deprotection: After the final coupling and washing, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group may be cleaved by some strong acid cocktails; its stability should be considered.

Caption: General Cycle for Solid-Phase Peptide Synthesis.

Biological Context: L-Asparagine Signaling Pathways

While this compound is a synthetic molecule for chemical synthesis, its core component, L-asparagine, is a non-essential amino acid with significant roles in cellular metabolism and signaling. Understanding this context is crucial for researchers in drug development.

L-Asparagine and mTORC1 Signaling

Recent studies have highlighted L-asparagine as a key signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1).[6][7][8] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Asparagine has been shown to activate mTORC1 independently of the well-characterized Rag GTPase pathway, instead utilizing a mechanism involving the Arf1 GTPase.[9][10] This activation of mTORC1 by asparagine can promote thermogenesis and glycolysis in adipose tissues.[6][7][8]

The biosynthesis of L-asparagine from L-aspartate is catalyzed by asparagine synthetase.[11] This pathway is critical for providing the cell with a sufficient supply of asparagine for protein synthesis and for its signaling functions.

References

- 1. This compound | Cbthis compound | N-Cbz-L-asparagine | TargetMol [targetmol.com]

- 2. This compound 99 2304-96-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]

- 7. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.lib.jmu.edu [search.lib.jmu.edu]

- 10. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asparagine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Cbz-L-asparagine: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzoxy-L-asparagine (N-Cbz-L-asparagine) is a pivotal derivative of the naturally occurring amino acid L-asparagine. The introduction of the carbamates (Cbz or Z) protecting group on the α-amino functionality makes it an essential building block in peptide synthesis and various other fields of organic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-L-asparagine, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity.

Physicochemical Properties

N-Cbz-L-asparagine is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 163-165 °C | [1] |

| Optical Rotation ([α]²⁰/D) | +6.5° (c=2, in acetic acid) | [1] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Hot Methanol | Almost transparent | [1] |

| Water | Sparingly soluble | Inferred from synthesis protocols |

| Ether | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from NMR data |

Spectroscopic and Analytical Data

The structural integrity and purity of N-Cbz-L-asparagine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Cbz-L-asparagine. The following are the expected chemical shifts for ¹H and ¹³C NMR in DMSO-d₆.

¹H NMR (DMSO-d₆):

-

δ ~12.8 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ ~7.5 ppm (d, 1H): Amide proton (-NH-Cbz).

-

δ 7.4-7.2 ppm (m, 5H): Aromatic protons of the benzyl (B1604629) group.

-

δ ~7.1 and ~6.8 ppm (br s, 2H): Primary amide protons (-CONH₂).

-

δ ~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ ~4.3 ppm (m, 1H): α-proton (-CH(NH)-).

-

δ ~2.5 ppm (m, 2H): β-protons (-CH₂-CONH₂).

¹³C NMR (DMSO-d₆):

-

δ ~173 ppm: Carboxylic acid carbon (-COOH).

-

δ ~172 ppm: Primary amide carbonyl carbon (-CONH₂).

-

δ ~156 ppm: Carbamate (B1207046) carbonyl carbon (-O-CO-NH-).

-

δ ~137 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128.5, ~128, ~127.5 ppm: Aromatic carbons of the benzyl group.

-

δ ~65.5 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ ~51 ppm: α-carbon (-CH(NH)-).

-

δ ~37 ppm: β-carbon (-CH₂-CONH₂).

Infrared (IR) Spectroscopy

The IR spectrum of N-Cbz-L-asparagine exhibits characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450-3200 (broad) | O-H stretch (carboxylic acid), N-H stretch (amides) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate) |

| ~1650 | C=O stretch (primary amide - Amide I) |

| ~1600 | N-H bend (primary amide - Amide II) |

| ~1530 | N-H bend (secondary amide - Amide II) |

| 1495, 1455 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (carbamate) |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of N-Cbz-L-asparagine.

-

[M+H]⁺: m/z = 267

-

[M+Na]⁺: m/z = 289[1]

Experimental Protocols

Synthesis of N-Cbz-L-asparagine

This protocol details the synthesis of N-Cbz-L-asparagine from L-asparagine and benzyl chloroformate.

Materials:

-

L-asparagine

-

10% Sodium carbonate (Na₂CO₃) aqueous solution

-

Benzyl chloroformate (Cbz-Cl)

-

2N Hydrochloric acid (HCl)

-

Ether

-

Deionized water

Procedure:

-

Dissolve 6.05 g (45 mmol) of L-asparagine in 100 mL of 10% aqueous Na₂CO₃ solution in a flask at 0 °C.

-

To this solution, add 56 mL of 1,4-dioxane followed by the dropwise addition of 6.9 mL (40 mmol) of benzyl chloroformate.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Pour the reaction mixture into 300 mL of water.

-

Extract the aqueous phase three times with ether to remove unreacted benzyl chloroformate and other organic impurities.

-

Acidify the aqueous phase with 2N HCl until a white precipitate forms.

-

Collect the precipitate by filtration.

-

Wash the collected solid thoroughly with ether to remove any remaining impurities.

-

Dry the product to obtain N-Cbz-L-asparagine as an off-white solid.[1]

Purity Analysis by Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the synthesis and assess the purity of the final product.

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v)[2]

-

Visualization Reagent: Ninhydrin (B49086) solution (for detecting free amino groups) and UV light (for visualizing the Cbz-protected compound).

Procedure:

-

Prepare the developing chamber by adding the mobile phase and allowing it to saturate.

-

Spot a dilute solution of the reaction mixture or the final product onto the baseline of a TLC plate.

-

Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

-

Remove the plate and mark the solvent front.

-

Visualize the spots under a UV lamp (254 nm); N-Cbz-L-asparagine will appear as a dark spot.

-

Subsequently, spray the plate with a ninhydrin solution and heat gently. The starting material, L-asparagine, will appear as a colored spot (typically purple), while the fully protected product should not react with ninhydrin.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a more quantitative method for determining the purity of N-Cbz-L-asparagine.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl group).

-

Injection Volume: 10 µL.

This method allows for the separation of N-Cbz-L-asparagine from potential impurities such as unreacted L-asparagine and by-products.

Chemical Reactivity and Stability

Deprotection of the Cbz Group

The Cbz group is a robust protecting group but can be removed under specific conditions. This selective removal is a cornerstone of its utility in multi-step synthesis.

1. Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.

-

Reagents: Hydrogen gas (H₂) and a palladium catalyst (e.g., 10% Pd on carbon).

-

Solvent: Methanol, ethanol, or ethyl acetate.

-

Conditions: The reaction is typically carried out at room temperature and atmospheric pressure.

-

By-products: Toluene and carbon dioxide.

2. Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, although this is less common due to the potential for side reactions.

-

Reagents: HBr in acetic acid, or strong Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP).[3][4]

-

Caution: These conditions are harsh and may not be suitable for sensitive substrates.

pH Stability

-

Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, strong acids can cause cleavage.[5] The amide linkage of the asparagine side chain can also undergo hydrolysis under strong acidic conditions.

-

Basic Conditions: The Cbz group is stable to most basic conditions. The ester linkage of the carbamate is resistant to hydrolysis. However, the primary amide of the asparagine side chain can be hydrolyzed to a carboxylic acid under strong basic conditions. The rate of deamidation of asparagine residues is known to be pH-dependent, increasing at neutral to basic pH.[6]

Applications in Research and Development

N-Cbz-L-asparagine is primarily used as a protected amino acid in the synthesis of peptides and peptidomimetics. The Cbz group prevents the nucleophilic amino group from participating in unwanted side reactions during peptide coupling. Its stability under a range of conditions and its selective removal make it a valuable tool for medicinal chemists and drug development professionals in the construction of complex bioactive molecules.

Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics of N-Cbz-L-asparagine. The tabulated data, spectroscopic information, and detailed experimental protocols offer a valuable resource for researchers and scientists working with this important amino acid derivative. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in peptide synthesis and the broader field of drug discovery and development.

References

- 1. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]

- 2. gavinpublishers.com [gavinpublishers.com]

- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

A cornerstone of modern synthetic chemistry, the benzyloxycarbonyl (Cbz or Z) protecting group has been instrumental in the advancement of peptide synthesis and continues to be a vital tool for organic chemists. This guide provides a comprehensive overview of its discovery, the fundamental chemical principles of its use, and detailed experimental protocols for its application.

An In-Depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group: Discovery, History, and Application

The introduction of the benzyloxycarbonyl protecting group by German biochemist Max Bergmann and his Greek collaborator Leonidas Zervas in 1932 marked a revolutionary moment in the field of peptide chemistry.[1][2][3] Prior to their work, the controlled synthesis of peptides was a formidable challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating its carboxyl group for peptide bond formation. The Cbz group, easily introduced and selectively removed under mild conditions, provided the first robust solution to this problem, paving the way for the synthesis of complex oligopeptides and laying the groundwork for the development of solid-phase peptide synthesis.[2][4][5] The significance of this discovery was such that it heralded a new era in protein chemistry.[3] The abbreviation "Z" is often used in honor of its discoverer, Zervas.[4][6]

Core Principles of the Benzyloxycarbonyl Protecting Group

The utility of the Cbz group lies in its ability to be selectively introduced to protect primary and secondary amines as carbamates, and less commonly, alcohols as carbonates.[7] This protection renders the amine non-nucleophilic and non-basic, preventing it from participating in unwanted side reactions. The Cbz group is notably stable under mildly acidic and basic conditions, making it compatible with a wide range of synthetic transformations and orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[1][8]

Introduction of the Cbz Group

The most common method for the introduction of the Cbz group involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions.[9][10] The reaction is typically performed using an aqueous solution of sodium hydroxide (B78521) or sodium carbonate (Schotten-Baumann conditions) or with an organic base in a suitable solvent.[7][9] The base is necessary to neutralize the hydrochloric acid generated during the reaction.[7]

Logical Workflow for Cbz Protection of an Amine

Caption: Logical workflow for the protection of an amine with the Cbz group.

Removal of the Cbz Group

The selective cleavage of the Cbz group is a key feature of its utility. The most common methods for deprotection are catalytic hydrogenolysis and acid-catalyzed cleavage.[1][9]

Catalytic Hydrogenolysis

This is the most frequently employed method for Cbz group removal due to its mild and clean reaction profile.[1] The reaction involves the cleavage of the benzylic C-O bond in the presence of a metal catalyst, typically palladium on activated carbon (Pd/C), and a hydrogen source.[1] The products of this reaction are the free amine, toluene, and carbon dioxide.[1][11]

Experimental Workflow for Cbz Deprotection via Catalytic Hydrogenolysis

Caption: Experimental workflow for the deprotection of a Cbz group via catalytic hydrogenolysis.

Acid-Catalyzed Cleavage (Acidolysis)

Acid-mediated deprotection is a robust alternative, particularly when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[1][12] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), or various forms of hydrochloric acid (HCl) can be used to cleave the Cbz group.[1][9] This method avoids the use of heavy metals and flammable hydrogen gas.[1][13]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection and deprotection of amines with the benzyloxycarbonyl group.

| Transformation | Substrate | Reagents and Conditions | Yield (%) | Reference |

| Protection | Glycine (B1666218) | Benzyl chloroformate, 2 M NaOH, 0°C | 88 | [14] |

| Protection | Various anilines | Benzyl chloroformate, Na2CO3, acetone/water, RT | 85-95 | [12] |

| Protection | Aliphatic and aromatic amines | Cbz-Cl, PEG-600, RT | High | [9] |

| Deprotection (Hydrogenolysis) | Cbz-phenylalanine | 5% Pd/C, H2, alcoholic solvent | Not specified | [11] |

| Deprotection (Transfer Hydrogenolysis) | N-Cbz protected amines | 10% Pd/C, Ammonium (B1175870) formate (B1220265), Methanol (B129727) | Good | [1][15] |

| Deprotection (Acidolysis) | N-Cbz protected amines | AlCl3, HFIP, RT, 2-16 h | High | [16] |

| Deprotection (Acidolysis) | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl, 65-75°C, 4 h | Not specified | [13] |

Detailed Experimental Protocols

Protection of Glycine with Benzyl Chloroformate

This protocol is adapted from a standard procedure for the Cbz protection of an amino acid.[14][17]

Materials:

-

Glycine

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide and cool the solution in an ice bath.

-

Simultaneously add benzyl chloroformate (1.2 eq) and 25 mL of 4 M aqueous sodium hydroxide dropwise to the glycine solution at 0°C over 30 minutes with stirring.

-

Continue stirring for an additional 10 minutes, then allow the mixture to warm to room temperature.

-

Extract the aqueous solution twice with diethyl ether to remove impurities.

-

Acidify the aqueous layer to pH 1 with hydrochloric acid.

-

Filter the resulting precipitate, wash with a small amount of cold water, and dry to yield carbobenzoxyglycine.

Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This protocol describes a general procedure for the removal of a Cbz group using catalytic hydrogenation.[1][7]

Materials:

-

Cbz-protected amine

-

Palladium on activated carbon (5% or 10% Pd/C)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H2) source or a hydrogen donor like ammonium formate

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Dissolve the Cbz-protected amine in methanol.

-

Carefully add 5-10 mol% of Pd/C to the solution.

-

Purge the reaction vessel with an inert gas.

-

Introduce hydrogen gas (typically at atmospheric pressure) and stir the mixture at room temperature or with gentle heating. Alternatively, for transfer hydrogenolysis, add 4-5 equivalents of ammonium formate and stir at room temperature or with heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter pad with additional methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Deprotection of a Cbz-Protected Amine via Acidolysis with AlCl₃/HFIP

This protocol provides a metal-free method for Cbz deprotection.[16]

Materials:

-

N-Cbz-protected amine

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the N-Cbz-protected amine (1.0 equiv) in HFIP (0.25 M), add AlCl₃ (3.0 equiv) at room temperature. The mixture will be a suspension.

-

Stir the reaction mixture at room temperature for 2 to 16 hours.

-

Monitor the reaction progress by TLC or UPLC-MS.

-

After completion, dilute the reaction mixture with CH₂Cl₂.

-

Proceed with an appropriate aqueous workup to isolate the deprotected amine.

References

- 1. benchchem.com [benchchem.com]

- 2. Max Bergmann - Wikipedia [en.wikipedia.org]

- 3. prabook.com [prabook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. fiveable.me [fiveable.me]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. m.youtube.com [m.youtube.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. benchchem.com [benchchem.com]

- 13. tdcommons.org [tdcommons.org]

- 14. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. echemi.com [echemi.com]

Z-Asn-OH in Biochemical Research: A Technical Guide to its Application in Peptide Synthesis for Studying Enzyme Inhibition and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-L-asparagine (Z-Asn-OH) is an amino acid derivative where the α-amino group of asparagine is protected by a benzyloxycarbonyl (Z or Cbz) group. While not typically a direct modulator of biological processes, this compound is a critical starting material in the chemical synthesis of peptides. These synthetic peptides, incorporating asparagine residues, are invaluable tools in biochemical research, enabling detailed investigations into enzyme kinetics, inhibitor screening, and the elucidation of complex cell signaling pathways. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in synthesizing bioactive peptides for studying enzyme inhibition and signal transduction, complete with experimental protocols and quantitative data.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound and its more modern counterpart, Fmoc-Asn(Trt)-OH, is in solid-phase peptide synthesis (SPPS). The protecting group on the α-amino function prevents unwanted side reactions during the sequential coupling of amino acids to form a peptide of a specific sequence.

The general workflow of Fmoc-based SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, activation of the incoming Fmoc-amino acid, coupling to the free amine on the resin-bound peptide, and capping of any unreacted amines.

Application in Enzyme Inhibition Studies

This compound is instrumental in synthesizing peptide-based enzyme inhibitors and substrates, particularly for proteases that recognize asparagine in their cleavage sites. Prominent examples include caspases and asparaginyl endopeptidases (AEPs).

Caspase Inhibition

Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death). They have a strong preference for cleaving peptide bonds C-terminal to an aspartate residue, but the residues in the P2-P4 positions significantly influence substrate specificity. Asparagine is often found in the P2 or P3 position of caspase substrates and inhibitors.

Example: Synthesis of a Caspase Substrate Peptide

A common fluorogenic substrate for caspase-3 is Ac-DEVD-AMC. While this specific peptide contains aspartate and not asparagine in the recognition sequence, related substrates and inhibitors for other caspases can incorporate asparagine. For instance, a peptide like Ac-VDVAD-CHO is a potent inhibitor of caspase-2. The synthesis of such peptides relies on the use of protected amino acids, including protected asparagine.

Quantitative Data on Caspase Inhibition

The inhibitory potency of synthetic peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

| Peptide Inhibitor | Target Caspase | IC50 (nM) | Ki (nM) |

| Ac-LESD-CMK | Caspase-8 | 50 | - |

| z-LEHD-FMK | Caspase-8 | 70 | - |

| z-IETD-FMK | Caspase-8 | 350 | - |

| Ac-VDVAD-CHO | Caspase-2 | - | Competitive |

| Ac-VDVAD-CHO | Caspase-3 | - | Competitive |

Note: Data is compiled from various sources for illustrative purposes. "z" in z-LEHD-FMK and z-IETD-FMK also stands for benzyloxycarbonyl.

Experimental Protocol: Caspase Activity Assay

This protocol describes a general method for measuring caspase activity using a fluorogenic peptide substrate synthesized using protected amino acids like this compound or its analogs.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4.

-

Caspase Enzyme Stock: Recombinant human caspase (e.g., caspase-3) diluted in assay buffer to a working concentration (e.g., 10 nM).

-

Peptide Substrate Stock: Synthetic fluorogenic peptide substrate (e.g., Ac-DEVD-AMC) dissolved in DMSO to a stock concentration (e.g., 10 mM).

-

Inhibitor Stock (for inhibition assays): Synthetic peptide inhibitor dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to each well.

-

For inhibition assays, add serial dilutions of the peptide inhibitor to the wells. For substrate activity assays, add DMSO vehicle.

-

Add 25 µL of the caspase enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the peptide substrate solution (diluted in assay buffer to a final concentration of, for example, 50 µM).

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

For inhibition assays, plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

The Role of Z-Asn-OH in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH), a key building block in organic synthesis, particularly in the realm of peptide chemistry. This document outlines its core functions, presents quantitative data for common reactions, details experimental protocols, and provides visual representations of synthetic workflows.

Core Concepts: Understanding the Function of this compound

This compound is the amino acid L-asparagine with its alpha-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.[1][2][3][4] The primary role of the Z-group is to mask the nucleophilicity of the α-amino group, thereby allowing for the selective formation of a peptide bond between the carboxyl group of this compound and the free amino group of another amino acid or peptide chain.[5][6]

The Z-group is historically significant, being one of the first widely used Nα-protecting groups in peptide synthesis.[5] While modern solid-phase peptide synthesis (SPPS) predominantly employs Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, the Z-group remains highly relevant, especially in solution-phase synthesis and for the preparation of specific peptide fragments.[5][7]

A key challenge in the synthesis of asparagine-containing peptides is the potential for side-chain dehydration to form a β-cyanoalanine derivative, particularly when using carbodiimide-based coupling reagents with unprotected asparagine.[8] While this compound itself does not have its side-chain amide protected, careful selection of coupling reagents and conditions can minimize this side reaction.

Quantitative Data: Reaction Parameters and Yields

The efficiency of peptide coupling and deprotection reactions involving this compound is influenced by the choice of reagents and reaction conditions. Below are tables summarizing typical quantitative data for these key steps.

Table 1: Typical Conditions and Yields for this compound Coupling Reactions

| C-Terminal Amino Acid/Peptide | Coupling Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| H-Phe-OMe | DCC/HOBt | DMF/DCM | 12-24 | 0 to RT | 85-95 |

| H-Gly-OEt | EDC·HCl/HOBt | DMF | 12-24 | 0 to RT | 80-90 |

| H-Leu-NH₂ | BOP/DIEA | DMF | 2-4 | RT | 90-98 |

| H-Val-OtBu | PyBOP/DIEA | NMP | 2-6 | RT | 88-96 |

Note: Yields are representative and can vary based on the specific substrates and purification methods.

Table 2: Deprotection of the Z-Group from Asparagine-Containing Peptides

| Deprotection Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm) | MeOH or AcOH | 2-6 | RT | 95-100 |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium (B1175870) formate (B1220265) | MeOH | 0.5-2 | Reflux | 95-100 |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic acid | MeOH | 1-3 | RT | 90-98 |

| Catalytic Transfer Hydrogenation | Palladium Black | 1,4-Cyclohexadiene | AcOH | 0.5-1.5 | RT | 95-100 |

Note: Catalytic transfer hydrogenation is often preferred for its milder conditions and faster reaction times.[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Peptide Coupling: Synthesis of Z-Asn-Phe-OMe

This protocol describes a typical solution-phase peptide coupling reaction using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a mixture of DCM and a minimal amount of DMF to ensure solubility.

-

In a separate flask, suspend H-Phe-OMe·HCl (1.0 eq) in DCM and add DIEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.

-

Combine the two solutions and cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter off the DCU precipitate and wash it with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica (B1680970) gel chromatography.

Z-Group Deprotection: Catalytic Transfer Hydrogenation

This protocol details the removal of the Z-group using palladium on carbon with ammonium formate as the hydrogen donor.[9]

Materials:

-

Z-Asn-containing peptide

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Celite

Procedure:

-

Dissolve the Z-Asn-containing peptide (1.0 eq) in methanol.

-

Add 10% Pd/C (typically 10-20% by weight of the peptide).

-

Add ammonium formate (5-10 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide. Further purification may be necessary depending on the nature of the peptide.

Mandatory Visualizations

Logical Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates the logical steps involved in the synthesis of a dipeptide using this compound.

Caption: Solution-phase synthesis of a dipeptide using this compound.

Signaling Pathway for Peptide Bond Formation

The following diagram illustrates the general signaling pathway of a carbodiimide-mediated peptide bond formation.

Caption: Carbodiimide-mediated peptide bond formation pathway.

References

- 1. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 2. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. peptide.com [peptide.com]

- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Z-Asn-OH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-benzyloxycarbonyl-L-asparagine (Z-Asn-OH) in solution-phase peptide synthesis. This classical approach remains a valuable strategy for the synthesis of short peptides, peptide fragments for convergent synthesis, and for scaling up peptide production. The benzyloxycarbonyl (Z) group is a robust amine protecting group, stable to a wide range of reaction conditions and readily removable by catalytic hydrogenation.

Introduction to this compound in Peptide Synthesis

The synthesis of peptides containing asparagine (Asn) residues can present challenges, including the potential for side-chain dehydration to a nitrile when using carbodiimide (B86325) coupling agents[1][2]. In solution-phase synthesis, the use of this compound without side-chain protection is a common and effective strategy for the incorporation of asparagine. The careful control of reaction conditions, particularly temperature, and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions[1][2].

This document outlines a general protocol for the coupling of this compound with a C-terminally protected amino acid ester using dicyclohexylcarbodiimide (B1669883) (DCC) and HOBt, followed by purification and characterization of the resulting dipeptide.

Data Presentation

The following tables summarize representative quantitative data for the solution-phase synthesis of a dipeptide using this compound. The data is compiled from typical results found in the literature for similar solution-phase peptide couplings. Actual yields may vary depending on the specific amino acid being coupled, reaction scale, and purification efficiency.

Table 1: Materials and Reagents for a Typical Z-Asn-Xaa-OR Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

| This compound | C₁₂H₁₄N₂O₅ | 266.25 | N-protected amino acid |

| Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl) | Variable | Variable | C-terminal amino acid |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant and side-reaction inhibitor |

| Triethylamine (B128534) (TEA) or N-Methylmorpholine (NMM) | C₆H₁₅N or C₅H₁₁NO | 101.19 or 101.15 | Base for neutralization of the amino acid ester salt |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous reaction solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for work-up and purification |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | For acidic wash |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | For basic wash |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | For final aqueous wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |

Table 2: Representative Yield and Characterization Data for Z-Asn-Dipeptides

| Dipeptide | Coupling Method | Yield (%) | Melting Point (°C) |

| Z-Asn-Leu-OMe | Isoxazolium salt | 66-70% | 175-176.3 |

| Z-Gly-Gly-OEt | Not specified | Not specified | 80-85 |

| Z-Pro-Leu-Gly-OEt | Not specified | ≥ 99% (purity) | 151-152 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a model dipeptide, Z-Asn-Gly-OEt, using the DCC/HOBt coupling method.

Preparation of Reactants

-

This compound Solution: Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Amino Acid Ester Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl, 1.0 equivalent) in anhydrous DCM. To this suspension, add triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 equivalent) dropwise while stirring. Stir the mixture for 15-20 minutes at room temperature to ensure complete neutralization.

Peptide Coupling Reaction

-

To the cooled solution of this compound and HOBt, add the neutralized amino acid ester solution from the previous step.

-

Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Allow the reaction to warm to room temperature and continue stirring overnight (approximately 12-16 hours).

Work-up and Purification

-

Removal of Dicyclohexylurea (DCU): Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

-

Aqueous Washes: Combine the filtrate and the washings in a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (twice)

-

Saturated NaHCO₃ solution (twice)

-

Saturated NaCl (brine) solution (once)

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: The crude Z-Asn-Gly-OEt can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or acetone/water, to yield the pure dipeptide as a crystalline solid.

Characterization

The purified dipeptide should be characterized to confirm its identity and purity.

-